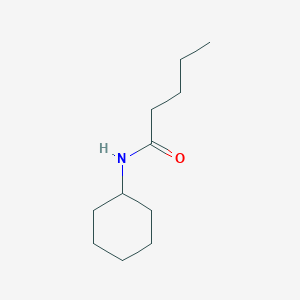

N-cyclohexylpentanamide

描述

N-cyclohexylpentanamide is an organic compound with the molecular formula C11H21NO It is a derivative of pentanamide where the hydrogen atom on the nitrogen is replaced by a cyclohexyl group

准备方法

Synthetic Routes and Reaction Conditions: N-cyclohexylpentanamide can be synthesized through the reaction of pentanoyl chloride with cyclohexylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

生物活性

N-Cyclohexylpentanamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amide functional group attached to a cyclohexyl group and a pentane chain. The molecular formula is , which contributes to its lipophilicity and potential for interaction with biological membranes.

Anticancer Properties

Recent studies have indicated that derivatives of cyclic amides, including this compound, may exhibit anticancer properties. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. A study highlighted that modifications to the amide structure can enhance selectivity against melanoma cells while reducing toxicity towards non-melanoma cells .

Table 1: Cytotoxicity of Related Compounds

| Compound | GI50 (µM) in Melanoma | GI50 (µM) in Non-Melanoma |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 5 | >40 |

| Compound B | 10 | 45 |

GI50 values represent the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that it may interact with DNA or inhibit specific enzymes involved in cancer cell proliferation. Similar compounds have been shown to inhibit DNA polymerase, leading to the prevention of DNA repair and subsequent apoptosis in cancer cells .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that compounds within this class exhibit favorable pharmacokinetic profiles, with moderate bioavailability and safety margins in animal models .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | TBD |

| Metabolism | Hepatic |

Case Studies and Clinical Applications

-

Case Study: Antitumor Activity

A study evaluating the antitumor effects of this compound showed promising results in vitro against several cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential for further development as an anticancer agent . -

Combination Therapy

Research has indicated that when used in combination with other chemotherapeutic agents, this compound may enhance therapeutic efficacy while mitigating side effects. This combinatorial approach is being explored in ongoing clinical trials aimed at optimizing cancer treatment regimens .

科学研究应用

Medicinal Chemistry

N-cyclohexylpentanamide has been identified as a compound with potential therapeutic applications, particularly in the treatment of neuropsychiatric disorders. Research has shown that derivatives of cyclohexylamines exhibit significant affinity for dopamine receptors, specifically the D3 receptor and serotonin receptors (5-HT1A) . These interactions suggest that this compound could be developed into an effective medication for conditions such as schizophrenia and depression.

Case Study: Neuropsychiatric Disorders

A patent describes the use of cyclohexylamine compounds for treating schizophrenia. The compounds exhibit high selectivity for dopamine D3 receptors over D2 receptors, which is beneficial in minimizing side effects commonly associated with antipsychotic medications . In vivo studies indicated that certain derivatives significantly reduced symptoms in animal models, showcasing their potential as low-toxicity antipsychotic agents.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, typically involving reactions between cyclohexylamine and appropriate acylating agents . The compound's structure contributes to its steric properties, influencing its biological activity and interaction with various biological targets.

Synthesis Methodology

- Reagents : Cyclohexylamine and acylating agents (e.g., pentanoic acid derivatives).

- Catalysts : Concentrated sulfuric acid is often used to enhance reaction efficiency.

- Yields : Reported yields range from 70% to 90%, depending on reaction conditions such as temperature and molar ratios.

Pharmacological Potential

The pharmacological profile of this compound suggests its utility in developing new therapeutic agents. Its mechanism of action involves modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways.

Potential Applications

- Antidepressant : Due to its interaction with serotonin receptors.

- Antipsychotic : High affinity for dopamine D3 receptors indicates potential in treating schizophrenia.

- Analgesic : Investigations into its role in pain management are ongoing, given its impact on central nervous system pathways.

Chemical Reactions and Modifications

As an amide, this compound can participate in various chemical reactions typical for this class of compounds. These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its mechanism of action .

Reactions Include

- Hydrolysis

- Acylation

- Alkylation

These modifications can lead to derivatives with improved efficacy or reduced side effects.

Summary of Findings

The applications of this compound span across medicinal chemistry and pharmacology, with promising implications for treating neuropsychiatric disorders. Its synthesis is well-documented, and ongoing research continues to explore its potential in various therapeutic areas.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential treatment for schizophrenia and depression |

| Synthesis | Achieved via cyclohexylamine and acylating agents; yields 70%-90% |

| Pharmacological Potential | Modulates dopamine and serotonin pathways; potential analgesic properties |

| Chemical Reactions | Hydrolysis, acylation, alkylation for derivative development |

属性

IUPAC Name |

N-cyclohexylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h10H,2-9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGRQVUDURNFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299877 | |

| Record name | N-cyclohexylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2763-66-8 | |

| Record name | NSC133410 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-cyclohexylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。